Secoisolariciresinol diglucoside

Vue d'ensemble

Description

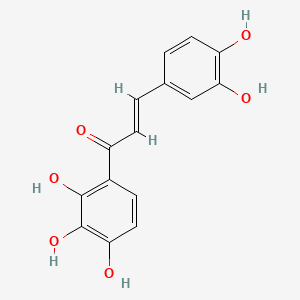

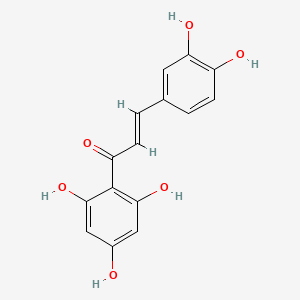

Secoisolariciresinol diglucoside (SDG) is an antioxidant phytoestrogen found in flax, sunflower, sesame, and pumpkin seeds . It is a precursor of mammalian lignans, which are produced in the colon from chemicals in foods . In food, it can be found in commercial breads containing flaxseed .

Synthesis Analysis

SDG can be isolated from de-fatted flaxseed by extraction of the lignan polymer precursor with a water/acetone mixture, followed by acetone removal and alkaline hydrolysis . A study used alcoholic ammonium hydroxide to directly hydrolyze and extract SDG from flaxseed hull in a one-pot reaction .Molecular Structure Analysis

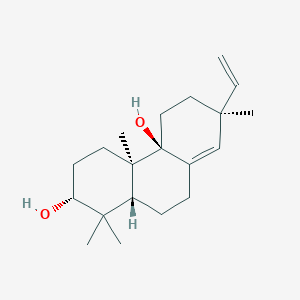

SDG has a molecular weight of 686.704 g·mol−1 and a chemical formula of C32H46O16 . Its IUPAC name is (8R,8′R)-4,4′-Dihydroxy-3,3′-dimethoxylignane-9,9′-diyl di (β-D-glucopyranoside) .Chemical Reactions Analysis

SDG undergoes various chemical reactions. For instance, it can be hydrolyzed and extracted from flaxseed hull using alcoholic ammonium hydroxide . The yield of SDG was found to be 23.3 mg/g under optimal extraction conditions .Physical and Chemical Properties Analysis

SDG is a phytochemical present in flax, sunflower, sesame, and pumpkin seeds . It is a precursor of mammalian lignans and a phytoestrogen . SDG has been shown to have antioxidant and cardioprotective properties .Applications De Recherche Scientifique

Pharmacological Activities : SDG, found in dietary food and various plants, exhibits antioxidant properties, acts as a partial agonist to estrogen receptors, and inhibits tyrosine kinase and topoisomerase. Its potential applications include treating diabetes, atherosclerosis, breast cancer, colon cancer, prostate cancer, and cardiovascular diseases (Patel, Vaghasiya, Pancholi, & Paul, 2012).

Cholesterol Reduction and Atherosclerosis : Studies have shown that SDG can reduce serum cholesterol and hypercholesterolemic atherosclerosis. This was demonstrated in rabbits fed a high-cholesterol diet, where SDG supplementation led to significant improvements in blood lipid profiles and a reduction in atherosclerotic plaques (Prasad, 1999).

Liver Health : SDG has positive effects on hepatic lipid metabolic disorders. In mice fed a high-fat and high-fructose diet, SDG supplementation normalized serum and hepatic triglyceride and cholesterol levels, and reduced endoplasmic reticulum stress and mitochondrial dysfunction (Wei et al., 2020).

Cancer Prevention : SDG has shown potential in the chemoprevention of malignant mesothelioma. In a study, it significantly reduced peritoneal inflammation and proinflammatory/profibrogenic cytokine release in mice following acute exposure to asbestos fibers (Pietrofesa et al., 2015).

Breast Cancer Treatment : SDG derivatives have been evaluated for their antiproliferative effects on MCF-7 breast cancer cells. While SDG itself did not show cytotoxic effects, its derivatives inhibited cell growth and demonstrated antiestrogenic and proapoptotic effects (Scherbakov et al., 2020).

Gut Health : SDG has been studied for its effects on colonic inflammation caused by high-fat diets. Both SDG and its extract improved colon morphology, intestinal barrier integrity, and suppressed the expression of inflammatory cytokines in the colon (Zhang et al., 2022).

Aging and Lifespan : SDG extended the lifespan of Caenorhabditis elegans (C. elegans) by up to 22.0%, delayed age-related decline in body movement, and reduced the lethality of heat and oxidative stress (Lu et al., 2020).

Diabetes Management : SDG showed potential in preventing the incidence of diabetes in diabetic prone rats. The study suggests that type 1 diabetes could be mediated through oxidative stress, and SDG's prevention of diabetes may be associated with a decrease in oxidative stress (Prasad, 2000).

Obesity and Metabolic Disorders : SDG inhibits obesity induced by a Western diet and regulates adipose tissue metabolic disorder. It has been shown to reduce body and tissue weights and regulate serum leptin and resistin levels in obese mice (Dong et al., 2021).

Mécanisme D'action

Secoisolariciresinol diglucoside (SDG) is a lignan found primarily in flaxseed. It has been associated with various health benefits, including protective effects against cardiovascular diseases, diabetes, cancer, and mental stress .

Target of Action

SDG has been shown to interact with several targets in the body. It has been found to have a protective effect on the blood-brain barrier, reducing leukocyte adhesion and migration across the barrier . SDG also interacts with human umbilical vein endothelial cells, inhibiting the Akt/IκB/NF-κB pathway .

Mode of Action

SDG exerts its effects through various mechanisms. It has been shown to decrease the expression of the adhesion molecule VCAM1, induced by TNFα or IL-1β in brain microvascular endothelial cells . SDG also diminishes the expression of the active form of VLA-4 integrin, which promotes leukocyte adhesion and migration .

Biochemical Pathways

SDG affects several biochemical pathways. It has been shown to counter oxidative stress in human colonic epithelial tissue and protect against mtDNA damage in vitro . SDG also inhibits the NF-κB pathway, which is partly dependent on the disruption of Akt activation .

Pharmacokinetics

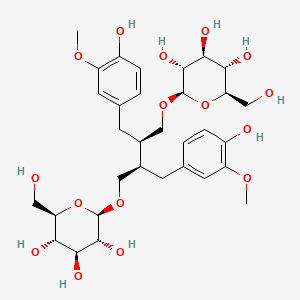

It is known that ingested sdg is converted into mammalian lignans, enterodiol (end) and enterolactone (enl), by gut microflora enzymes .

Result of Action

The action of SDG results in various molecular and cellular effects. It has been shown to reduce angiogenic capacity, inhibit cell injury and apoptosis, increase nitric oxide release, and decrease levels of inflammatory cytokines IL-1β, IL-6, and TNF-α .

Action Environment

Environmental factors can influence the action of SDG. For instance, the extraction conditions, including the concentration of ammonium hydroxide, extraction time, and temperature, can affect the yield of SDG from flaxseed hull .

Safety and Hazards

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVBJPHMDABKJV-PGCJWIIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432760 | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158932-33-3 | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158932-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECOISOLARICIRESINOL DIGLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.